C2H6MgO3

描述

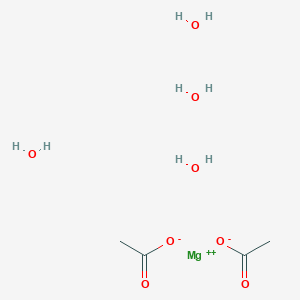

Structure

2D Structure

属性

Key on ui mechanism of action |

Magnesium is an essential element that regulates vascular function and blood pressure. Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by the formation of a transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Studies show that magnesium ions decrease blood pressure and that magnesium deficiency is often associated with vasoconstriction and increased blood pressure. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass, which stimulates peristalsis. When used as an electrolyte supplement, magnesium acetate tetrahydrate induces diuresis and a metabolic alkalinizing effect. |

|---|---|

CAS 编号 |

16674-78-5 |

分子式 |

C2H6MgO3 |

分子量 |

102.37 g/mol |

IUPAC 名称 |

magnesium;diacetate;tetrahydrate |

InChI |

InChI=1S/C2H4O2.Mg.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI 键 |

IONBZDGFUXRXLQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.O.[Mg] |

沸点 |

117.1 °C at 760 mmHg |

其他CAS编号 |

16674-78-5 |

物理描述 |

Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS] |

溶解度 |

Soluble |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Magnesium Acetate Tetrahydrate

Preparation and Crystallization Techniques

The synthesis of magnesium acetate (B1210297) tetrahydrate is typically achieved through the reaction of a magnesium source with acetic acid. Common industrial methods involve treating magnesium carbonate or magnesium hydroxide (B78521) with acetic acid solutions. wikipedia.org The reaction between magnesium carbonate suspended in distilled water and a 20% acetic acid solution yields magnesium acetate and carbon dioxide. wikipedia.org Alternatively, reacting magnesium hydroxide with acetic acid produces the acetate and water. wikipedia.org

Another established method involves the direct reaction of metallic magnesium with acetic acid. wikipedia.org For instance, magnesium flakes can be reacted with acetic acid; this exothermic reaction proceeds vigorously, and upon completion, yields magnesium acetate. guidechem.com

The tetrahydrate form is specifically obtained through crystallization from an aqueous solution. When the reaction is carried out in water, subsequent concentration and cooling of the solution lead to the precipitation of magnesium acetate tetrahydrate crystals. guidechem.com The anhydrous salt, if formed, readily absorbs atmospheric moisture to form the stable tetrahydrate. guidechem.com The thermal dehydration of the tetrahydrate to the anhydrous form occurs at approximately 134°C. A detailed study of this thermal dehydration process revealed it proceeds through the formation of an intermediate fluid phase, which is characteristic of the formation of an anhydrous glass. acs.org This glassy intermediate exhibits a glass transition at around 470 K before crystallizing into anhydrous magnesium acetate. acs.org

| Synthesis Reactants | Reaction Products | Key Condition | Reference |

| Magnesium Carbonate (MgCO₃) + Acetic Acid (CH₃COOH) | Magnesium Acetate (Mg(CH₃COO)₂) + Water (H₂O) + Carbon Dioxide (CO₂) | Aqueous solution | wikipedia.org |

| Magnesium Hydroxide (Mg(OH)₂) + Acetic Acid (CH₃COOH) | Magnesium Acetate (Mg(CH₃COO)₂) + Water (H₂O) | Aqueous solution | wikipedia.org |

| Magnesium Oxide (MgO) + Acetic Acid (CH₃COOH) | Magnesium Acetate (Mg(CH₃COO)₂) + Water (H₂O) | Boiling ethyl acetate or aqueous acid | |

| Metallic Magnesium (Mg) + Acetic Acid (CH₃COOH) | Magnesium Acetate (Mg(CH₃COO)₂) + Hydrogen (H₂) | Dry benzene (B151609) or direct reaction | wikipedia.orgguidechem.com |

**2.2. Role as a Precursor for Advanced Inorganic Materials Synthesis

Magnesium acetate tetrahydrate is highly valued as a starting material for synthesizing various functional inorganic materials. Its decomposition typically yields magnesium oxide, a crucial component in many ceramic and catalytic applications. The controlled decomposition allows for the formation of materials with specific morphologies, surface areas, and compositions.

High specific surface area magnesium oxide is a sought-after material for catalysis, adsorption, and various other applications. Magnesium acetate serves as an excellent precursor for its synthesis. One method involves the solid-phase synthesis where magnesium acetate is ground with oxalic acid, dried, and then calcined at 600°C for three hours to produce nano-magnesium oxide with an average particle size of 15 nm. guidechem.com

Another approach involves a distillation-annealing process. In a three-step procedure, magnesium-containing precursors are first synthesized, then distilled in a three-necked bottle, and finally annealed at temperatures between 500-800°C. nih.gov This method, when optimized with annealing at 600°C, can produce hexagonal mesoporous MgO nanosheets with a very high specific surface area of 181.692 m²/g and a large pore volume of 0.875 cm³/g. nih.gov Hydrothermal synthesis methods using surfactants have also been shown to produce MgO with specific surface areas exceeding 194.3 m²/g. mdpi.com

| Synthesis Method | Resulting Material | Key Parameters | Specific Surface Area (SSA) | Reference |

| Solid-Phase Synthesis | Nano-MgO | Ground with oxalic acid, calcined at 600°C | 15 nm average particle size | guidechem.com |

| Distillation-Annealing | Mesoporous MgO Nanosheets | Distilled, then annealed at 600°C | 181.692 m²/g | nih.gov |

| Hydrothermal Synthesis | Mesoporous MgO | Use of surfactants | >194.3 m²/g | mdpi.com |

Magnesium acetate tetrahydrate is also used to create magnesium oxide coatings and thin films. A straightforward technique involves spray pyrolysis, where an aqueous solution of magnesium acetate is sprayed onto a heated substrate. prepchem.com For example, spraying the solution onto a glass surface heated to approximately 640°C results in the thermal decomposition of the acetate and the formation of a clear, transparent coating of magnesium oxide. prepchem.com This method is effective for applying functional coatings to various substrates.

Magnesium acetate tetrahydrate is a crucial precursor for the synthesis of complex spinel oxide nanocrystals. sigmaaldrich.com Spinel-type magnesium manganese oxide (MgxMn3-xO4) nanocrystals can be synthesized via a hydrothermal process. osti.govosti.gov To produce stoichiometric MgMn₂O₄, magnesium acetate tetrahydrate and manganese sulfate (B86663) monohydrate are dissolved in water, and the pH is adjusted to approximately 9 with a sodium hydroxide solution. osti.gov The resulting product is then centrifuged, washed, dried, and calcined. By adjusting the molar ratios of the magnesium and manganese precursors, variants with different Mg/Mn ratios can be selectively produced. osti.gov This synthetic control is vital for evaluating the material's properties for applications such as cathodes in magnesium batteries. osti.govosti.gov

| Parameter | Value/Description | Reference |

| Synthesis Method | Hydrothermal Process | osti.gov |

| Magnesium Precursor | Magnesium acetate tetrahydrate | osti.gov |

| Manganese Precursor | Manganese sulfate monohydrate | osti.gov |

| pH | ~9 | osti.gov |

| Post-treatment | Calcination at 500°C | osti.gov |

| Target Compound | MgMn₂O₄ (and variants) | osti.gov |

Magnesium acetate tetrahydrate is a preferred precursor for the sol-gel synthesis of magnesium fluoride (B91410) (MgF₂) nanoparticles, which are used to create antireflective coatings. sigmaaldrich.comrsc.org An optimized synthesis route involves the use of magnesium acetate tetrahydrate to prepare optically transparent and stable magnesium fluoride sols. rsc.org These sols can then be applied to substrates like glass to form antireflective films. The properties of the precursor material are critical; for instance, the precursor must be dried under mild conditions, and the addition of water to the final sol system must be strictly controlled to ensure the formation of the desired MgF₂ nanoparticles. rsc.org This sol-gel approach is a versatile method for large-area processing of functional optical coatings. researchgate.net

Synthesis of Novel Two-Dimensional Magnesium Acetate Coordination Networks

Beyond 3-D frameworks, magnesium acetate tetrahydrate is a precursor for creating novel two-dimensional (2D) coordination networks. These layered structures are built from magnesium centers linked by organic ligands, often forming sheet-like architectures.

One study reported the synthesis of a mixed-ligand Mg(II) complex using magnesium acetate tetrahydrate, 1,10-phenanthroline, and isovanillic acid in methanol. acs.org The resulting complexes self-assemble into a 2D supramolecular network through intermolecular hydrogen bonds. This demonstrates the use of magnesium acetate in creating building blocks that then form extended 2D structures. acs.org

In another example, a 2D coordination polymer, [Mg(3,5-PDC)(H₂O)₂], was synthesized using a magnesium source and 3,5-pyridinedicarboxylate (PDC). figshare.comosti.gov In this structure, the PDC linker connects seven-coordinate magnesium polyhedra to form a layered, 2D network. figshare.comosti.gov These findings underscore the role of the precursor and reaction conditions, particularly the presence of coordinating solvents like water, in directing the dimensionality of the final magnesium coordination polymer. figshare.com

Crystallographic and Structural Characterization of Magnesium Acetate Tetrahydrate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline material.

The foundational crystallographic data for magnesium acetate (B1210297) tetrahydrate reveals its crystal system and symmetry. The crystals are monoclinic, with the following unit cell dimensions determined from rotation and Weissenberg photographs:

a = 4.75 Å

b = 11.79 Å

c = 8.52 Å

β = 94° 54' ias.ac.in

These values are in good agreement with previously reported morphological data. ias.ac.in The unit cell contains two molecules of magnesium acetate tetrahydrate. ias.ac.in

The systematic absences observed in the diffraction pattern (0k0 absent for odd k, and h0l absent for odd l) led to the determination of the space group as P2₁/c. ias.ac.in This space group indicates a center of symmetry. ias.ac.in

Table 1: Unit Cell Parameters and Space Group of Magnesium Acetate Tetrahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.75 |

| b (Å) | 11.79 |

| c (Å) | 8.52 |

| β (°) | 94.54 |

| Molecules per unit cell (Z) | 2 |

Data sourced from Shankar, Khubchandani, and Padmanabhan (1957). ias.ac.in

The determination of the precise location of each atom within the unit cell is achieved through the refinement of atomic coordinates. Since the P2₁/c space group has a four-fold general position and there are only two molecules per unit cell, the magnesium atoms must occupy special positions at the centers of symmetry. ias.ac.in The magnesium atom was therefore placed at the origin (0, 0, 0). ias.ac.in

Fourier projections of the electron density onto the bc and ac planes were used to determine the positions of the other atoms. ias.ac.in The signs of the structure factors for magnesium acetate were deduced from those of the isomorphous nickel acetate, which has similar cell dimensions and the same space group. ias.ac.in The resulting electron density maps clearly resolved the positions of all atoms. ias.ac.in

The refinement process resulted in a reliability factor (R) of 0.13 for the (0kl) zone and 0.21 for the (h0l) zone, indicating a good agreement between the calculated and observed structure factors. ias.ac.in

The crystal structure reveals that each magnesium ion is octahedrally coordinated. ias.ac.in It is bonded to two oxygen atoms from two different acetate groups and four oxygen atoms from four water molecules. ias.ac.in The acetate ions act as bridging ligands, connecting the magnesium ions to form chains. ias.ac.in

The acetate ligand itself adopts a specific conformation within the crystal lattice. The geometry of the carboxylate group and the orientation of the methyl group are determined by the coordination to the magnesium ion and the intermolecular interactions.

The crystal structure of magnesium acetate tetrahydrate is extensively stabilized by a network of hydrogen bonds. nih.gov The four water molecules of hydration play a crucial role in this network, acting as both hydrogen bond donors and acceptors. nih.gov These hydrogen bonds involve the oxygen atoms of the acetate ligands and the water molecules, creating a three-dimensional framework that holds the ionic components together.

The crystal structure of magnesium acetate tetrahydrate is isostructural with that of nickel(II) acetate tetrahydrate. ias.ac.in This similarity was instrumental in solving the crystal structure of magnesium acetate tetrahydrate, as the known structure of the nickel analogue provided a starting point for the analysis. ias.ac.in

Comparative studies with other metal acetates, such as those of lanthanum and sodium, show variations in the coordination of the acetate ligand. researchgate.net For instance, the difference in the asymmetric and symmetric carboxylate stretching frequencies in infrared spectroscopy can indicate whether the acetate is acting as a bidentate chelating or a bridging ligand. researchgate.net In sodium acetate, the bonding is considered ionic, while in lanthanum acetate, it is bidentate or tridentate chelating. researchgate.net These comparisons highlight how the nature of the metal cation influences the crystal structure and bonding within the acetate compounds.

Powder X-ray Diffraction (XRD) for Bulk and Nanocrystalline Samples

Powder X-ray diffraction (XRD) is a versatile technique used to identify the crystalline phases present in a bulk sample and to determine structural properties such as crystallinity and particle size.

XRD analysis of commercially available magnesium acetate tetrahydrate confirms its crystalline nature. rsc.org The technique is also employed to study the thermal decomposition of magnesium acetate tetrahydrate, where changes in the XRD patterns at different temperatures reveal the formation of intermediate phases and the final product, magnesium oxide. researchgate.net

Furthermore, XRD is a key characterization method for nanocrystalline materials. nih.govdovepress.com For instance, in the synthesis of mesoporous magnesium oxide from magnesium acetate, XRD is used to confirm the crystal structure of the resulting nanoparticles. rsc.org The broadening of the diffraction peaks in the XRD pattern of nanocrystalline samples can be used to estimate the average crystallite size. dovepress.com

Investigation of Structural Evolution in Varied Environmental Conditions

Magnesium acetate tetrahydrate, with the chemical formula Mg(CH₃COO)₂·4H₂O, crystallizes as colorless monoclinic crystals. chemicalbook.com Its crystal structure has been determined using X-ray diffraction techniques. The magnesium atom is located at a center of symmetry. ias.ac.in It is octahedrally coordinated by six oxygen atoms, four from the four water molecules and two from the acetate groups. ias.ac.in The crystals are hygroscopic, meaning they readily absorb moisture from the air. cdhfinechemical.comwikipedia.orgtechnopharmchem.com

The unit cell of magnesium acetate tetrahydrate belongs to the monoclinic crystal system with the space group P2₁/c. ias.ac.in This structure contains two formula units per unit cell. The precise dimensions and angles of the unit cell have been determined through X-ray analysis.

Crystallographic Data for Magnesium Acetate Tetrahydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.75 Å |

| b | 11.79 Å |

| c | 8.52 Å |

| β | 94° 54' |

| Molecules per unit cell (Z) | 2 |

Data sourced from ias.ac.in.

The structural integrity of magnesium acetate tetrahydrate is significantly influenced by environmental conditions, particularly temperature. Upon heating, the compound undergoes a multi-step thermal decomposition process. researchgate.net The initial phase involves dehydration, where the four water molecules are lost. chemicalbook.comresearchgate.net Studies on the thermal dehydration kinetics have revealed a complex process that is dependent on factors like particle size and heating conditions. acs.orgnih.gov

A key characteristic of its thermal decomposition is the formation of an intermediate fluid phase on the particle surface. acs.orgnih.govresearchgate.net This phenomenon is crucial for the subsequent formation of an anhydrous glass. acs.orgnih.gov Further heating of this amorphous (glassy) anhydrous magnesium acetate leads to a glass transition at approximately 470 K (197°C). acs.orgnih.gov Following the glass transition, the material crystallizes into anhydrous magnesium acetate (Mg(CH₃COO)₂). acs.orgnih.gov The final decomposition step at higher temperatures results in the formation of magnesium oxide (MgO). wikipedia.orgresearchgate.net

The different stages of this structural evolution have been characterized by specific activation energies (Ea) and enthalpy changes.

Thermal Decomposition Characteristics of Magnesium Acetate Tetrahydrate

| Process | Parameter | Value |

|---|---|---|

| Thermal Dehydration (to anhydrous glass) | Apparent Activation Energy (Ea) | 70–80 kJ mol⁻¹ |

| Melting Point | 80°C | |

| Glass Transition (of anhydrous glass) | Temperature | ~470 K (~197°C) |

| Activation Energy (Ea) | 550–560 kJ mol⁻¹ | |

| Crystallization (of anhydrous glass) | Activation Energy (Ea) | ~280 kJ mol⁻¹ |

| Enthalpy Change (ΔH) | -13.3 kJ mol⁻¹ |

Data sourced from acs.orgnih.gov.

The investigation into how magnesium acetate tetrahydrate behaves under varying temperatures reveals a transition from a crystalline hydrate (B1144303) to an amorphous anhydrous state and then to a crystalline anhydrous state before final decomposition. researchgate.netacs.orgnih.gov This structural evolution, involving intermediate fluid and glass phases, is a significant aspect of its material science. researchgate.net

Thermal Decomposition and Phase Transition Studies of Magnesium Acetate Tetrahydrate

Kinetics and Mechanisms of Thermal Dehydration

The thermal dehydration of magnesium acetate (B1210297) tetrahydrate is a complex process that serves as a key example of glass formation through the thermal decomposition of a solid. acs.orgnih.govsigmaaldrich.com The process is not a simple, single-step removal of water but involves intricate phase changes and reaction kinetics.

Identification of Intermediate Fluid Phase Formation

A defining characteristic of the thermal dehydration of magnesium acetate tetrahydrate is the formation of an intermediate fluid phase. acs.orgnih.govsigmaaldrich.comresearchgate.net This phenomenon is central to the subsequent formation of anhydrous glass. acs.orgnih.govsigmaaldrich.comresearchgate.net The process begins on the surface of the reacting particles, where a fluid phase is generated either by the melting of the solid or the dissolution of the ionic species into the water produced during the initial dehydration. acs.org As the reaction progresses, the area of this fluid phase expands across the particle surface, and water vapor evolves from this liquid layer. acs.org

Analysis of Mass Loss Rate Behavior and Apparent Activation Energies

The dehydration process, particularly from the surface fluid layer, dictates the mass-loss rate. acs.orgnih.govsigmaaldrich.comresearchgate.net This behavior is observed to follow a zero-order-like rate, meaning the rate of mass loss is relatively constant and independent of the reactant concentration for a significant portion of the reaction. sigmaaldrich.comresearchgate.netsigmaaldrich.com This stage of thermal dehydration is associated with an apparent activation energy (Ea) of approximately 70–80 kJ mol⁻¹. acs.orgnih.govsigmaaldrich.comresearchgate.netsigmaaldrich.com The final stage of the dehydration, which involves the three-dimensional growth of the anhydrate controlled by diffusion, has a similar apparent activation energy of about 80 kJ mol⁻¹. acs.org

Formation and In Situ Crystallization of Anhydrous Glass

A novel finding in the study of magnesium acetate tetrahydrate's thermal decomposition is the formation of a hollow, anhydrous glass product. acs.orgnih.govsigmaaldrich.comresearchgate.net This amorphous material exhibits distinct thermal properties upon further heating.

Characterization of Amorphous Anhydride Formation

The dehydration process culminates in the formation of hollow particles of anhydrous magnesium acetate in a glass state. researchgate.netacs.org The mechanism of this formation is understood through a combined analysis of the morphological changes observed during the reaction and the kinetic behavior of the thermal dehydration. acs.orgnih.govsigmaaldrich.comresearchgate.net The initial formation of the fluid phase and the subsequent evolution of water vapor from it contribute to the creation of this unique hollow, glassy structure. researchgate.netacs.org

Investigation of Glass Transition Phenomena and Associated Activation Energies

When the as-produced anhydrous glass is heated further, it undergoes a glass transition. acs.orgnih.govsigmaaldrich.comresearchgate.net This transition from a hard, glassy state to a more rubbery state occurs at approximately 470 K. acs.orgnih.govsigmaaldrich.comresearchgate.net The glass transition is an energy-intensive process, characterized by a high apparent activation energy (Ea) in the range of 550–560 kJ mol⁻¹. acs.orgnih.govsigmaaldrich.comresearchgate.net

Following the glass transition, the amorphous material begins to crystallize. acs.orgnih.govsigmaaldrich.comresearchgate.net This in situ crystallization involves the three-dimensional growth of nuclei, a process controlled by diffusion. acs.orgnih.govresearchgate.net The crystallization results in the formation of smaller, rounded particles of crystalline anhydrate. acs.orgnih.govresearchgate.net This exothermic process is characterized by an enthalpy change (ΔH) of -13.3 kJ mol⁻¹ and an apparent activation energy (Ea) of approximately 280 kJ mol⁻¹. acs.orgnih.govsigmaaldrich.comresearchgate.netacs.org

Interactive Data Table: Thermal Transition Parameters

| Thermal Event | Parameter | Value | Unit |

| Thermal Dehydration | Apparent Activation Energy (Ea) | 70 - 80 | kJ mol⁻¹ |

| Glass Transition | Transition Temperature (Tg) | ~470 | K |

| Glass Transition | Apparent Activation Energy (Ea) | 550 - 560 | kJ mol⁻¹ |

| Crystallization | Apparent Activation Energy (Ea) | ~280 | kJ mol⁻¹ |

| Crystallization | Enthalpy Change (ΔH) | -13.3 | kJ mol⁻¹ |

Analysis of Crystallization Kinetics and Enthalpy Changes of Anhydrous Phases

The thermal dehydration of magnesium acetate tetrahydrate is a complex process that leads to the formation of an amorphous anhydrous glass phase rather than a direct transition to a crystalline anhydrous state. researchgate.netnih.govacs.org This anhydrous glass, upon further heating, undergoes a glass transition and subsequent crystallization. nih.govacs.orgsigmaaldrich.com

The formation of the anhydrous glass is attributed to the creation of an intermediate fluid phase during dehydration. researchgate.netnih.govacs.org The kinetics of this dehydration process, which follows a zero-order-like rate behavior, is influenced by factors such as particle size and heating conditions. nih.govacs.org

Upon heating, the anhydrous magnesium acetate glass exhibits a glass transition at approximately 470 K. researchgate.netnih.govacs.org This transition has a high apparent activation energy (Ea) of approximately 550–560 kJ mol⁻¹. nih.govacs.org Following the glass transition, the amorphous solid crystallizes. researchgate.netnih.govacs.org The crystallization process involves the three-dimensional growth of nuclei and is controlled by diffusion. nih.govacs.org This exothermic process is characterized by an activation energy of about 280 kJ mol⁻¹ and an enthalpy change (ΔH) of -13.3 kJ mol⁻¹. nih.govacs.orgsigmaaldrich.com The final product of this crystallization is smaller, rounded particles of crystalline anhydrous magnesium acetate. nih.govacs.orgsigmaaldrich.com

Table 1: Kinetic and Thermodynamic Parameters for Anhydrous Magnesium Acetate Phase Transitions

| Parameter | Value | Description |

|---|---|---|

| Glass Transition Temperature (Tg) | ~470 K | The temperature at which the amorphous solid transitions from a hard, glassy state to a more rubbery state. researchgate.netnih.govacs.org |

| Activation Energy of Glass Transition (Ea) | ~550–560 kJ mol⁻¹ | The energy barrier that must be overcome for the glass transition to occur. nih.govacs.org |

| Activation Energy of Crystallization (Ea) | ~280 kJ mol⁻¹ | The energy barrier for the rearrangement of molecules from an amorphous state to a crystalline lattice. nih.govacs.org |

| Enthalpy of Crystallization (ΔH) | -13.3 kJ mol⁻¹ | The heat released during the exothermic crystallization process. nih.govacs.orgsigmaaldrich.com |

Thermogravimetric Analysis (TGA) for Decomposition Pathway Elucidation

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal decomposition pathway of magnesium acetate tetrahydrate. nih.govresearchgate.net TGA measures the change in mass of a sample as a function of temperature, revealing a multi-step decomposition process. researchgate.netsemanticscholar.org

The initial mass loss observed in the TGA curve corresponds to the dehydration of magnesium acetate tetrahydrate, where it loses its four water molecules to form anhydrous magnesium acetate. researchgate.netsemanticscholar.org This step is typically complete below 200°C. researchgate.net

Further heating of the anhydrous magnesium acetate in an inert atmosphere, such as nitrogen, initiates a more complex decomposition sequence. researchgate.netsemanticscholar.org This second stage involves more than one reaction, as indicated by multiple peaks in differential scanning calorimetry (DSC) curves. researchgate.netsemanticscholar.org The decomposition of anhydrous magnesium acetate does not directly yield magnesium oxide. Instead, it proceeds through the formation of intermediate compounds. researchgate.netsemanticscholar.org

Studies have shown that anhydrous magnesium acetate first converts to magnesium oxalate (B1200264). researchgate.netsemanticscholar.org This intermediate then decomposes to form magnesium carbonate, which finally decomposes to yield the end product, magnesium oxide (MgO). researchgate.netsemanticscholar.org The presence of these intermediates has been confirmed by techniques such as X-ray diffraction (XRD) analysis of the solid products at various decomposition temperatures. researchgate.netsemanticscholar.org For instance, at 325°C, XRD patterns show the presence of magnesium oxalate and magnesium carbonate alongside the remaining magnesium acetate. researchgate.net As the temperature increases to 350°C, the majority of the sample is converted to magnesium oxide. researchgate.net

Table 2: Thermal Decomposition Stages of Magnesium Acetate Tetrahydrate in a Nitrogen Atmosphere

| Decomposition Stage | Temperature Range (°C) | Initial Reactant | Main Products |

|---|---|---|---|

| 1. Dehydration | 61.45 - 146.6 | Magnesium Acetate Tetrahydrate | Anhydrous Magnesium Acetate |

| 2. Decomposition | 285 - 365 | Anhydrous Magnesium Acetate | Magnesium Oxalate, Magnesium Carbonate |

| 3. Final Decomposition | >365 | Magnesium Carbonate | Magnesium Oxide |

Spectroscopic Characterization and Vibrational Analysis of Magnesium Acetate Tetrahydrate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For magnesium acetate (B1210297) tetrahydrate, FTIR analysis reveals distinct vibrational modes associated with its constituent parts: the water of hydration, the acetate group, and the methyl group.

Assignment of O-H Stretching Vibrations

The presence of water molecules in the crystal lattice of magnesium acetate tetrahydrate gives rise to characteristic O-H stretching vibrations. A notable peak is observed around 3524 cm⁻¹, which is attributed to the O-H stretching mode of the water molecules. researchgate.net In some cases, a very sharp and intense signal for the Mg-OH stretch vibration can be seen at 3695 cm⁻¹. researchgate.net The spectra can also show broad bands around 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. udel.edu

Analysis of Acetate Group Asymmetric and Symmetric Stretching Modes

The acetate group (CH₃COO⁻) exhibits characteristic asymmetric and symmetric stretching vibrations of the carboxylate (-COO) functional group. The asymmetric stretching mode is typically observed around 1559 cm⁻¹. researchgate.net In some contexts, IR absorption bands at 1,606 cm⁻¹ and 1,416 cm⁻¹ are assigned to the CO asymmetric and symmetric stretching modes, respectively.

Identification of Methyl Group Rocking and C-C Stretching Frequencies

The methyl (CH₃) group and the carbon-carbon (C-C) bond of the acetate ligand also produce distinct peaks in the FTIR spectrum. The out-of-plane and in-plane rocking motions of the CH₃ group are observed around 1058 cm⁻¹ and 1024 cm⁻¹, respectively. researchgate.net A sharp peak corresponding to the C-C stretching vibration is typically found around 949 cm⁻¹. researchgate.net

The following table summarizes the major FTIR peaks for magnesium acetate tetrahydrate:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretching | 3524 researchgate.net |

| Acetate Asymmetric Stretching | 1559 researchgate.net |

| Methyl Out-of-Plane Rocking | 1058 researchgate.net |

| Methyl In-Plane Rocking | 1024 researchgate.net |

| C-C Stretching | 949 researchgate.net |

Application of Attenuated Total Reflectance (ATR-FTIR) for Surface and Environmental Studies

Attenuated Total Reflectance (ATR)-FTIR is a specialized technique that allows for the analysis of the surface of a material with minimal sample preparation. This method has been employed to study the structural evolution of magnesium acetate complexes in aerosols in relation to relative humidity (RH). For instance, at an RH higher than 66%, the ν4 band is observed at 929 cm⁻¹, indicating the presence of free CH₃COO⁻ ions in magnesium acetate droplets. At 66% RH, this band shifts to 939 cm⁻¹, accompanied by a shift in the ν8 band to 1554 cm⁻¹. researchgate.net ATR-FTIR has also been used to investigate ion pairing in aqueous solutions of magnesium acetate, with studies suggesting that at dilute concentrations, the acetate groups are primarily ionic. acs.org This technique is valuable for environmental studies as it can provide insights into the behavior of magnesium acetate in various atmospheric conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties of Derived Materials

While magnesium acetate tetrahydrate itself is not the primary subject of UV-Vis spectroscopic studies, it serves as a crucial precursor for the synthesis of various nanomaterials, whose optical properties are then investigated.

Magnesium oxide (MgO) nanoparticles, for example, can be synthesized from magnesium acetate tetrahydrate through methods like sol-gel and solid-state reactions. researchgate.net The optical properties of these derived MgO nanoparticles are then characterized using UV-Vis spectroscopy to determine their band gap energies. researchgate.net For instance, MgO nanoparticles synthesized via a sol-gel method (MgO-SG) and a solid-state reaction method (MgO-SS) exhibited different crystallite sizes and dispersions, which in turn affected their UV-Vis absorption spectra. researchgate.net

Furthermore, magnesium acetate tetrahydrate is used in the synthesis of doped nanomaterials, such as magnesium-doped zinc oxide (MgZnO) nanocomposites. bohrium.com UV-Vis spectroscopy is employed to study the optical properties of these materials, revealing that doping can alter the optical band gap. bohrium.comarxiv.org This tuning of the band gap is significant for applications in optoelectronic devices. arxiv.org The incorporation of magnesium can lead to an increase in the optical band gap, which is attributed to effects like quantum confinement and the Burstein-Moss effect. bohrium.com

Catalysis and Reaction Engineering Applications of Magnesium Acetate Tetrahydrate

Magnesium Acetate (B1210297) Tetrahydrate as a Catalyst and Precursor

Magnesium acetate tetrahydrate is recognized for its dual function as a direct catalytic agent and as a starting material for more complex catalysts. chemanalyst.comguidechem.com As a precursor, it is particularly valued in the formulation of high-performance automotive catalysts. lohtragon.comlohmann-minerals.com The magnesium cation can act as an activator, while the acetate anion facilitates a controlled thermal decomposition, a desirable property in the manufacturing of stable and efficient catalytic converters. lohtragon.comlohmann-minerals.com

In the field of organic synthesis, magnesium acetate tetrahydrate demonstrates catalytic activity in several important reactions. It is employed in transesterification and esterification processes. chemanalyst.com Research has shown its effectiveness as a catalyst in the methanolysis of polylactic acid (PLA) to produce methyl lactate, a value-added chemical. sigmaaldrich.comsigmaaldrich.com

A notable application is in the synthesis of aliphatic polycarbonates through a melt transesterification process. In a study comparing various catalysts, magnesium acetate was found to be highly effective. researchgate.net It yielded poly(1,4-butylene carbonate) with a high weight-average molecular weight (Mw) of 148,600 and a yield of 84.8% under optimized conditions. researchgate.net

Table 1: Catalyst Performance in the Synthesis of Aliphatic Polycarbonates

| Catalyst | Weight-Average Molecular Weight (Mw) | Yield (%) |

|---|---|---|

| Magnesium acetate (Mg(OAc)₂) | 148,600 | 84.8 |

Data sourced from a study on melt transesterification processes. researchgate.net

Magnesium acetate tetrahydrate plays a significant role in the polymer industry. It functions as a catalyst in polymerization reactions, where it allows for precise control over the molecular weight and, consequently, the mechanical properties of the resulting polymer. lohtragon.com It is specifically used as a catalyst in the production of polyester (B1180765) films. knowde.com

Beyond catalysis, it also serves as a crosslinking agent. lohtragon.com This function enhances the strength and durability of the polymer structure by creating bonds between polymer chains. lohtragon.com Furthermore, it can be used as a precursor to create magnesium oxide (MgO) fillers, which are incorporated into polymer composites to improve their properties. sigmaaldrich.comsigmaaldrich.com

Magnesium acetate tetrahydrate contributes to environmental remediation efforts, primarily through its use in emission control technologies. It is a key component in the mixture known as calcium magnesium acetate (CMA), which is an effective agent for controlling sulfur dioxide (SO₂), nitrogen oxides (NOx), and toxic particulate emissions from coal combustion processes. wikipedia.orghoneywell.com CMA also acts as a catalyst to facilitate more efficient coal combustion. wikipedia.org

In the automotive sector, magnesium acetate tetrahydrate is a precursor for the wash coat used in catalytic converters. lohtragon.comlohmann-minerals.com The wash coat is a carrier for the catalyst's precious metals, and its stability is crucial for the converter's efficiency and lifespan. The properties of magnesium acetate tetrahydrate contribute to a more stable wash coat, enhancing the reduction of harmful emissions from vehicle exhaust. lohtragon.comlohmann-minerals.com

Enhancement of Catalytic Efficiency through Material Design

The efficiency of catalysts can be significantly improved through strategic material design, and magnesium acetate tetrahydrate serves as a valuable building block in this context. By acting as a precursor, it allows for the synthesis of materials with tailored properties. For example, its controlled thermal decomposition is crucial for creating stable and efficient wash coats in catalytic converters, directly enhancing their performance. lohmann-minerals.com

Research has demonstrated that using magnesium acetate tetrahydrate as a starting material can lead to novel catalytic materials with superior performance. It has been used to produce:

Mesoporous (ZnO)x(MgO)1−x nanoplates: These materials exhibit enhanced photocatalytic activity for the degradation of pollutants like methyl orange. sigmaaldrich.com

Carbon nanoribbons: Synthesized using magnesium acetate and ferrocene, these nanoribbons have a high surface area and show excellent stability and capacity as electrode materials. sigmaaldrich.com

The use of magnesium oxide (MgO), which is readily produced from magnesium acetate, as a catalyst support is another avenue for enhancing efficiency. guidechem.comresearchgate.net MgO supports can create synergetic effects with the parent catalyst, fine-tuning the electronic state and leading to superior stability and activity. researchgate.net

Precursor for High-Performance Catalytic Materials

Magnesium acetate tetrahydrate is a well-established precursor for a range of high-performance catalytic materials. chemanalyst.com Its solubility in water and the relative ease with which it can be converted to magnesium oxide make it a versatile starting point for synthesis. sigmaaldrich.com

Key examples of catalytic materials derived from magnesium acetate tetrahydrate include:

Automotive Catalysts: It is a precursor in the formulation of high-performance wash coats for catalytic converters, which are essential for controlling vehicle emissions. lohtragon.comlohmann-minerals.com

Magnesium Oxide (MgO): This compound, often produced by the thermal decomposition of magnesium acetate, is a widely used heterogeneous catalyst and catalyst support. guidechem.comresearchgate.net Nano-sized MgO particles with high surface area can be synthesized from magnesium acetate precursors. guidechem.com

Spinel Nanocrystals: It is a key component in the synthesis of spinel magnesium manganese oxide (Mg₀.₅Mn₂.₅O₄) nanocrystals, which have shown significant electrochemical activities for potential use in energy storage devices. sigmaaldrich.com

Perovskite-type Catalysts: The compound has been used in the sol-gel synthesis of perovskite catalysts, which have applications in environmental catalysis. unipd.itscispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetic acid | CH₃COOH |

| Calcium magnesium acetate | CaMg₂(CH₃COO)₆ |

| Carbon dioxide | CO₂ |

| Carbon nanoribbons | - |

| Ferrocene | Fe(C₅H₅)₂ |

| Magnesium acetate | Mg(CH₃COO)₂ |

| Magnesium acetate tetrahydrate | Mg(CH₃COO)₂·4H₂O |

| Magnesium fluoride (B91410) | MgF₂ |

| Magnesium manganese oxide | Mg₀.₅Mn₂.₅O₄ |

| Magnesium oxide | MgO |

| Methyl lactate | C₄H₈O₃ |

| Methyl orange | C₁₄H₁₄N₃NaO₃S |

| Nitrogen oxides | NOx |

| Polylactic acid | (C₃H₄O₂)n |

| Poly(1,4-butylene carbonate) | (C₅H₈O₃)n |

| Sulfur dioxide | SO₂ |

Advanced Material Science and Engineering Applications

Development of Functional Materials and Composites

Magnesium acetate (B1210297) tetrahydrate is extensively utilized as a precursor in the synthesis of functional nanomaterials, particularly magnesium oxide (MgO) nanoparticles. These nanoparticles are synthesized through methods like sol-gel and chemical co-precipitation, where magnesium acetate tetrahydrate serves as the magnesium source. researchgate.netitats.ac.idijitee.org The resulting MgO nanoparticles exhibit properties that make them suitable for a wide range of applications, including catalysis, sensing, optics, and energy storage. researchgate.net

Research has demonstrated the ability to control the characteristics of these nanoparticles. For instance, using a sol-gel method with magnesium acetate tetrahydrate, MgO nanoparticles with an average crystallite size of approximately 17.4 nm have been produced. researchgate.net Another study using a chemical co-precipitation method reported the synthesis of MgO nanotubes with inner and outer diameters of 31 nm and 78 nm, respectively. ijitee.org

Table 1: Properties of MgO Nanomaterials Synthesized from Magnesium Acetate Tetrahydrate

| Synthesis Method | Morphology | Average Size | Band Gap (eV) |

|---|---|---|---|

| Sol-Gel | Acicular (needle-like) | 23 nm | 4.52 |

| Chemical Co-precipitation | Nanotube | 31 nm (inner dia.), 78 nm (outer dia.) | 5.37 |

Data sourced from multiple research findings. researchgate.netijitee.org

Beyond magnesium oxide, magnesium acetate tetrahydrate is a key ingredient in creating more complex functional materials and composites. It is a starting material for producing:

Spinel Magnesium Manganese Oxide (Mg₀.₅Mn₂.₅O₄): These nanocrystals, synthesized via a one-step colloidal method, show significant electrochemical activities, making them relevant for electrolyte applications. sigmaaldrich.com

Mesoporous (ZnO)x(MgO)1−x Nanoplates: Produced through a template-free solvothermal method, these materials possess a band gap influenced by the presence of both zinc oxide and magnesium oxide. sigmaaldrich.com

Biodegradable Solid Polymer Electrolytes: Magnesium acetate tetrahydrate is combined with polymers like methyl cellulose (B213188) to form biodegradable solid polymer electrolyte films. researchgate.net These films are prepared using the solution casting technique and demonstrate potential for use in energy storage devices. The incorporation of the magnesium salt into the polymer matrix has been confirmed through structural analysis. researchgate.net

Hydrophobic Antireflective MgF₂ Films: It is used in the sol-gel synthesis of magnesium fluoride (B91410) films with enhanced durability. sigmaaldrich.com

The versatility of magnesium acetate tetrahydrate as a precursor allows for the engineering of materials with tailored properties for specific advanced applications.

Applications in Glass Manufacturing, Including Melt Homogenization and Lowering Melting Points

The role of magnesium acetate tetrahydrate in glass science is primarily linked to its thermal decomposition behavior, which leads to the formation of anhydrous magnesium acetate glass. nih.govresearchgate.net Investigations into the thermal dehydration of magnesium acetate tetrahydrate have revealed a unique process of glass formation.

When heated, the compound undergoes dehydration, forming an intermediate fluid phase on the surface. nih.govacs.org This phenomenon is central to the creation of an anhydrous glass. Further heating of this as-produced anhydrous glass leads to a glass transition at approximately 470 K (197°C), after which it crystallizes into smaller, rounded particles of crystalline anhydrate. nih.govresearchgate.net A novel finding from these studies is the formation of hollow anhydrous glass, highlighting a unique morphological outcome of the process. nih.govacs.org

Table 2: Thermal Properties of Magnesium Acetate Dehydration and Glass Transition

| Process | Temperature Range/Point | Apparent Activation Energy (Ea) | Enthalpy Change (ΔH) |

|---|---|---|---|

| Thermal Dehydration | ~393-543 K (120-270°C) | ~70-80 kJ mol⁻¹ | N/A |

| Glass Transition | ~470 K (197°C) | ~550-560 kJ mol⁻¹ | N/A |

| Crystallization of Anhydrous Glass | Post-Glass Transition | ~280 kJ mol⁻¹ | -13.3 kJ mol⁻¹ |

Data sourced from studies on the thermal decomposition of magnesium acetate tetrahydrate. nih.govresearchgate.net

In addition to forming bulk glass, magnesium acetate tetrahydrate is used to create specialized coatings on glass articles. A solution of magnesium acetate can be sprayed onto a heated glass surface (around 640°C) to form a clear, transparent "hot end" coating of magnesium oxide. prepchem.com This process improves the properties of the glass surface. prepchem.com While the direct application for large-scale melt homogenization or significantly lowering melting points of conventional glass batches is not widely documented, its ability to form a glassy phase at relatively low temperatures and create oxide coatings is of significant interest in specialized glass manufacturing and surface engineering.

Exploration in Energy Storage and Electrochemical Devices

Magnesium acetate tetrahydrate is an important compound in the research and development of electrochemical energy storage devices, particularly as a component in electrolytes and as a precursor for electrode materials. sigmaaldrich.comresearchgate.net Its application is driven by the push for energy storage solutions that are safer and utilize more abundant elements than traditional lithium-ion batteries. youtube.com

One of the primary uses is in the formulation of solid polymer electrolytes (SPEs) . Biodegradable SPEs have been successfully prepared by incorporating magnesium acetate tetrahydrate into a methyl cellulose polymer host. researchgate.net These flexible, leak-proof films offer an alternative to liquid electrolytes. Research has shown that an electrolyte system containing 25 wt% of the magnesium salt exhibits promising room temperature ionic conductivity on the order of 10⁻⁵ S/cm. researchgate.net The electrochemical stability window of such electrolytes is a critical factor for their application in devices. researchgate.net

Furthermore, magnesium acetate tetrahydrate serves as a precursor for synthesizing cathode materials for emerging magnesium-ion batteries . sigmaaldrich.com Magnesium-based batteries are considered a promising alternative to lithium-ion technology due to magnesium's abundance, higher volumetric capacity, and enhanced safety, as magnesium metal anodes are resistant to the problematic dendrite growth seen in lithium cells. youtube.com For example, magnesium acetate tetrahydrate is a key component in the synthesis of spinel magnesium manganese oxide (Mg₀.₅Mn₂.₅O₄) nanocrystals, which exhibit notable electrochemical activity. sigmaaldrich.com

The development of nanomaterials is crucial for overcoming the kinetic challenges associated with the movement of divalent Mg²⁺ ions in a solid host lattice. youtube.com By acting as a precursor in syntheses that yield nano-sized electrode particles, magnesium acetate tetrahydrate contributes to the creation of materials with shortened diffusion paths, which enhances electrochemical activity and performance. youtube.com

Environmental Remediation and Sustainable Technologies Utilizing Magnesium Acetate Tetrahydrate

Magnesium acetate (B1210297) tetrahydrate is a compound gaining attention for its applications in various environmental and sustainable technologies. Its chemical properties lend themselves to wastewater treatment, mitigating the environmental damage caused by traditional de-icing agents, and controlling fugitive dust.

Biotechnological and Biochemical Research Applications

Role in Protein Crystallization and Structural Biology

Magnesium acetate (B1210297) tetrahydrate is a widely utilized reagent in the field of structural biology, particularly in the crystallization of proteins for X-ray crystallography. interchim.fr The production of high-quality crystals is a critical bottleneck in determining the three-dimensional structure of macromolecules, and magnesium acetate is often included in crystallization screens and optimization experiments as a source of magnesium ions and acetate, which can influence protein solubility and promote crystal formation. pnas.org Its presence in a crystallization cocktail can be crucial for achieving diffraction-quality crystals.

Magnesium ions (Mg²⁺) can play a direct role in crystallization by forming salt bridges that stabilize the crystal lattice, interacting with specific residues on the protein surface, or by being an integral part of the protein's structure, sometimes complexed with a substrate or cofactor. The acetate ion can also contribute to the specific ionic strength and pH buffering of the solution, which are critical parameters for controlling protein precipitation and crystallization.

Numerous research findings have documented the successful crystallization of proteins using magnesium acetate tetrahydrate as a key component of the crystallization reagent. For instance, crystals of a putative bacterial class I labdane-related diterpene synthase (LrdC) complexed with Mg²⁺ and inorganic pyrophosphate were obtained in solutions containing magnesium acetate tetrahydrate. researchgate.net In one condition, crystals grew in a solution of 0.16 M magnesium acetate tetrahydrate, 0.08 M sodium cacodylate trihydrate pH 6.5, 16%(w/v) PEG 8000, and 20%(v/v) glycerol. researchgate.net Another successful condition for the same protein complex utilized 0.2 M magnesium acetate tetrahydrate with 20%(w/v) PEG 3350. researchgate.net Similarly, crystals of the SMC/ScpA complex were grown in a solution containing 0.05 M magnesium acetate. pnas.org These examples underscore the role of magnesium acetate in providing the specific chemical environment necessary to drive the crystallization process for certain proteins.

The following table summarizes examples of protein crystallization conditions where magnesium acetate tetrahydrate was a key component.

| Protein Target | Magnesium Acetate Concentration | Other Key Reagents | Reference |

| LrdC-Mg²⁺–PPi complex | 0.16 M | 0.08 M Sodium cacodylate trihydrate, 16% PEG 8000, 20% Glycerol | researchgate.net |

| LrdC-Mg²⁺–PPi complex | 0.2 M | 20% PEG 3350 | researchgate.net |

| SMC/ScpA complex | 0.05 M | 0.1 M Sodium citrate (B86180) (pH 5.5), 60% PEG 550 MME | pnas.org |

Application in Nucleic Acid Extraction and Stabilization Protocols

Magnesium acetate is a valuable reagent in molecular biology for the manipulation and stabilization of nucleic acids. interchim.fr Magnesium ions are crucial for maintaining the structural integrity of polymeric nucleic acids such as transfer RNA (tRNA) and ribozymes (catalytic RNA molecules). interchim.fr The divalent magnesium cations neutralize the electrostatic repulsion between the negatively charged phosphate (B84403) groups in the sugar-phosphate backbone of DNA and RNA, allowing the molecules to adopt and maintain their complex folded structures, which are often essential for their biological function. interchim.frfrontiersin.org

In addition to its role in stabilization, magnesium acetate is incorporated into protocols for the extraction and purification of nucleic acids. One notable application is in the "crush and soak" method for eluting DNA from polyacrylamide gels. researchgate.net This technique is used to recover DNA fragments after separation by polyacrylamide gel electrophoresis (PAGE). A documented diffusion solution for this method includes 10 mM magnesium acetate. researchgate.net In this context, the magnesium ions help to maintain the integrity of the DNA during the elution process and facilitate its release from the gel matrix into the buffer.

The composition of a typical DNA diffusion solution utilizing magnesium acetate is detailed in the table below.

| Component | Concentration | Purpose | Reference |

| Ammonium (B1175870) acetate | 500 mM | High salt concentration to facilitate DNA elution. | researchgate.net |

| Magnesium acetate | 10 mM | Stabilizes DNA and aids in elution. | researchgate.net |

| EDTA | 1 mM | Chelates divalent cations to inhibit nuclease activity. | researchgate.net |

| SDS | 0.1% | Denatures proteins, including potential nucleases. | researchgate.net |

Function as an Essential Co-factor in Enzymology

Magnesium is a fundamentally important element in biochemistry, acting as an essential cofactor in a vast array of enzymatic reactions. drugbank.comnih.gov It is the second most abundant intracellular cation and is critical for the function of over 300 enzymes. nih.govnih.govnih.gov Magnesium acetate tetrahydrate serves as a readily bioavailable source of magnesium ions for in vitro biochemical and enzymological studies. interchim.fr

The catalytic role of magnesium ions is diverse. Mg²⁺ can participate directly in catalysis by binding to the substrate (for instance, to ATP) or by binding to the enzyme itself, often at the active site, to stabilize transition states or reactive intermediates. nih.gov It electrostatically stabilizes enzyme complexes and is crucial for reactions involving phosphate transfer. drugbank.com

Key metabolic pathways are heavily dependent on magnesium-activated enzymes. These include glycolysis, the Krebs cycle, and the formation of cyclic-AMP (cAMP) and ATP. nih.govnih.gov Processes such as protein synthesis, nucleic acid synthesis, and glucose metabolism are all reliant on enzymes that require magnesium as a cofactor. frontiersin.orgdrugbank.comnih.gov For example, enzymes like deoxyribonuclease (DNase), certain restriction enzymes (e.g., EcoRI), Ribonuclease H, and enzymes involved in DNA replication all depend on magnesium for their activity. interchim.frfrontiersin.org The central role of magnesium in ATP-generating reactions is particularly noteworthy, as ATP is the universal energy currency of the cell, required for countless cellular processes. nih.gov

The table below lists key biological processes and specific enzymes that rely on magnesium as an essential cofactor.

| Process / Enzyme | Role of Magnesium (Mg²⁺) | References |

| ATP-dependent reactions | Stabilizes the phosphate groups of ATP, facilitating its binding to enzymes. | drugbank.comnih.gov |

| Nucleic Acid Synthesis | Cofactor for DNA and RNA polymerases and enzymes like DNase and RNase H. | interchim.frfrontiersin.orgnih.gov |

| Protein Synthesis | Essential for the stability of ribosomes and the activity of enzymes involved in translation. | drugbank.comnih.govnih.gov |

| Glycolysis & Krebs Cycle | Cofactor for multiple enzymes within these central metabolic pathways. | nih.govnih.gov |

| Adenylyl Cyclase Pathway | Electrostatically stabilizes the enzyme complex, enhancing cAMP production. | drugbank.comnih.gov |

| Restriction Enzymes (e.g., EcoRI) | Essential for catalytic activity and DNA cleavage. | interchim.fr |

Utilization in Biochemical Separation and Purification Techniques

Magnesium acetate tetrahydrate finds utility in several biochemical techniques aimed at separating and purifying macromolecules. Its role in these methods is often based on its ability to modulate the solubility and stability of proteins and nucleic acids.

One of the most prominent purification techniques where magnesium acetate is employed is protein crystallization. As detailed previously (Section 9.1), crystallization is not only a method for structure determination but also a powerful purification step. By inducing the formation of a highly ordered, three-dimensional crystal lattice, a protein of interest can be effectively separated from soluble impurities in the mother liquor. The inclusion of magnesium acetate in the crystallization solution can be critical for selectively precipitating the target protein into a crystalline state. pnas.org For example, the purification of the SMC/ScpA complex was achieved through crystallization in a medium containing 0.05 M magnesium acetate. pnas.org

Another key separation application is the elution of DNA from gel matrices. The "crush and soak" method, used for purifying DNA fragments from polyacrylamide gels, often includes magnesium acetate in the elution buffer. researchgate.net In a solution containing ammonium acetate and EDTA, 10 mM magnesium acetate helps to extract the desired DNA from the crushed gel slices, separating it from the polyacrylamide matrix and other trapped components. researchgate.net This technique is a fundamental procedure in molecular cloning and DNA analysis.

The table below highlights the use of magnesium acetate in these separation and purification contexts.

| Technique | Analyte | Role of Magnesium Acetate | Example Concentration | Reference |

| Protein Crystallization | Proteins | Acts as a precipitant/stabilizer to facilitate the formation of pure protein crystals. | 0.05 M | pnas.org |

| Gel Elution ("Crush and Soak") | DNA | Facilitates the diffusion and recovery of DNA from a polyacrylamide gel matrix. | 10 mM | researchgate.net |

Theoretical and Computational Studies of Magnesium Acetate Tetrahydrate and Derived Materials

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and structural properties of crystalline solids like magnesium acetate (B1210297) tetrahydrate. By calculating the electron density of a system, DFT can predict a wide range of properties, from the ground-state energy to the forces on individual atoms.

A notable study combined solid-state Nuclear Magnetic Resonance (NMR) spectroscopy with first-principles DFT calculations to probe the local structural differences in a series of magnesium acetate phases, including the tetrahydrate form. nih.gov This integrated approach, often termed NMR crystallography, leverages the sensitivity of NMR to the local environment and the predictive power of DFT to refine and validate crystal structures. nih.gov For magnesium acetate tetrahydrate, this methodology has been instrumental in understanding the coordination environment of the magnesium ions. nih.gov

Electronic Band Structure and Density of States Analysis

While specific DFT studies on the electronic band structure and density of states (DOS) of magnesium acetate tetrahydrate are not extensively reported in the literature, the principles of such analyses can be inferred from studies on related magnesium-containing compounds. Generally, for an insulating crystal like magnesium acetate tetrahydrate, a large band gap between the valence band (VB) and the conduction band (CB) is expected.

The valence band would be primarily composed of orbitals from the acetate anions and the water molecules, while the conduction band would be dominated by unoccupied orbitals of the magnesium cation and the acetate groups. The density of states would reveal the contribution of each atomic orbital to the electronic bands. For instance, in other magnesium compounds, the Mg 3s orbitals contribute significantly to the conduction bands. cdnsciencepub.com A detailed DFT analysis would provide precise information on the bandgap energy and the nature of the electronic transitions, which are fundamental to understanding the material's electronic and optical properties.

Prediction of Optical Properties (e.g., Dielectric Functions, Absorption, Reflectivity)

The optical properties of a material are intrinsically linked to its electronic structure. DFT calculations can predict optical parameters such as the dielectric function, absorption coefficient, and reflectivity. These properties are derived from the frequency-dependent dielectric matrix, which is calculated based on the electronic band structure.

For instance, time-dependent DFT (TD-DFT) is a powerful method for exploring the optical response of materials. nih.gov Although specific TD-DFT calculations for magnesium acetate tetrahydrate are scarce, studies on other materials demonstrate the capability to predict absorption spectra. nih.gov For magnesium acetate tetrahydrate, such calculations would likely show strong absorption in the ultraviolet region, corresponding to electronic transitions from the occupied molecular orbitals of the acetate and water ligands to the unoccupied orbitals of the magnesium ion and the ligands. The dielectric constant, a measure of a material's ability to store electrical energy, can also be determined. alfa-chemistry.com Experimental studies on aqueous solutions of sodium acetate have used dielectric relaxation spectroscopy to probe hydration and ion pairing, providing data that could be compared with theoretical predictions for similar systems. acs.orgnih.gov

Simulation of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are highly effective in simulating the vibrational spectra (infrared and Raman) of molecules and crystalline solids. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes. These simulated spectra can then be compared with experimental data to aid in the assignment of spectral bands.

Experimental Fourier-transform infrared (FTIR) and Raman spectra of magnesium acetate tetrahydrate have been well-documented. researchgate.netresearchgate.net Key vibrational modes include O-H stretching from the water molecules, C-H stretching and bending from the methyl groups of the acetate ions, and symmetric and asymmetric stretching of the carboxylate (COO⁻) group. researchgate.net

A detailed DFT study would involve optimizing the crystal structure of magnesium acetate tetrahydrate and then performing a vibrational frequency calculation. The calculated frequencies and intensities would provide a theoretical spectrum that can be directly compared with the experimental one. For example, a peak observed around 3524 cm⁻¹ in the experimental FTIR spectrum is attributed to O-H stretching. researchgate.net DFT calculations can confirm this assignment and also provide insights into the hydrogen bonding network within the crystal lattice. Similarly, sharp peaks around 1058 cm⁻¹ and 1024 cm⁻¹ are assigned to out-of-plane and in-plane CH₃ rocking, respectively, and a peak around 949 cm⁻¹ is due to C-C stretching. researchgate.net DFT can help to visualize these vibrational modes, providing a deeper understanding of the molecular motions involved.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |

| O-H stretching | ~3524 | Water of hydration |

| Asymmetric COO⁻ stretching | ~1550 | Acetate group |

| Symmetric COO⁻ stretching | ~1420 | Acetate group |

| CH₃ rocking (out-of-plane) | ~1058 | Acetate group |

| CH₃ rocking (in-plane) | ~1024 | Acetate group |

| C-C stretching | ~949 | Acetate group |

Table based on data from reference researchgate.net.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic behavior of molecules and materials over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about structural fluctuations, diffusion, and phase transitions.

While MD simulations of solid-state magnesium acetate tetrahydrate are not widely published, studies on aqueous solutions of magnesium acetate offer valuable insights into the interactions between the Mg²⁺ ion, acetate ions, and water molecules. wikipedia.org One study using MD simulations found that the acetate ion has a stronger affinity for the surface of an aqueous solution compared to the nitrate (B79036) ion, and that the Mg²⁺ ion has a stronger tendency to bind with the acetate ion. wikipedia.org Another study employed deep potential molecular dynamics (DeePMD) to investigate the solvation structure of the Mg²⁺-acetate ion pair in water, revealing that Mg²⁺ tends to form a monodentate coordination with the acetate ion in an octahedral geometry with five water molecules. ustc.edu.cn These findings are crucial for understanding the behavior of magnesium acetate in biological systems and industrial processes where it is often in an aqueous environment.

Quantum Chemical Approaches to Reactivity and Bonding

Quantum chemical methods, including DFT, provide fundamental insights into the nature of chemical bonding and reactivity. In the context of magnesium acetate tetrahydrate, these methods can be used to analyze the interactions between the magnesium ion and the acetate and water ligands.

The bonding in magnesium acetate tetrahydrate is primarily ionic, involving electrostatic attraction between the positively charged magnesium ion (Mg²⁺) and the negatively charged oxygen atoms of the acetate (CH₃COO⁻) and water (H₂O) ligands. However, there is also a degree of covalent character in the Mg-O bonds. Quantum chemical calculations can quantify the ionic and covalent contributions to these bonds through population analysis and by examining the molecular orbitals.

Conclusion and Future Research Directions

Synthesis of Magnesium Acetate (B1210297) Tetrahydrate: Current State and Future Perspectives

The synthesis of magnesium acetate tetrahydrate is well-established, typically involving the reaction of magnesium hydroxide (B78521) with acetic acid or magnesium carbonate with acetic acid. wikipedia.org

| Reactants | Products |

| Magnesium hydroxide + Acetic acid | Magnesium acetate + Water |

| Magnesium carbonate + Acetic acid | Magnesium acetate + Carbon dioxide + Water |

Another method involves reacting metallic magnesium with acetic acid in dry benzene (B151609), which yields magnesium acetate and hydrogen gas. wikipedia.org While these methods are effective, future research is likely to focus on optimizing these processes for improved purity, yield, and sustainability. unilongindustry.comunilongindustry.com Innovations in energy-efficient production and environmentally friendly purification techniques are becoming increasingly important to meet the stringent standards of the pharmaceutical and food industries. unilongindustry.comunilongindustry.com

Unresolved Questions in Structural and Mechanistic Investigations

While the chemical formula of magnesium acetate tetrahydrate, Mg(CH₃COO)₂·4H₂O, is well-known, detailed structural and mechanistic questions remain. unilongindustry.com The thermal dehydration of magnesium acetate tetrahydrate is a complex, multi-step process that is not fully understood. acs.org Studies have shown that the dehydration process is highly dependent on factors like particle size and heating conditions, leading to the formation of an intermediate fluid phase and ultimately anhydrous glass. acs.org Further research is needed to fully elucidate the kinetics and mechanism of this thermal decomposition. acs.org

Molecular dynamics simulations have provided insights into the behavior of magnesium acetate in aqueous solutions, revealing that the magnesium ion has a strong tendency to bind with the acetate ion. wikipedia.org However, a complete understanding of the conformational changes induced by magnesium acetate in biological systems, such as its effect on enzymes like E. coli primase, requires further investigation. wikipedia.org

Potential for Novel Applications in Catalysis and Materials Science

Magnesium acetate tetrahydrate already serves as a catalyst and a precursor in various applications. unilongindustry.com It is a component of calcium magnesium acetate (CMA), an environmentally friendly deicer that also acts as a control agent for SO₂, NOₓ, and particulate emissions from coal combustion. wikipedia.org

The compound shows significant promise in the synthesis of advanced materials. It is a key ingredient in the production of:

Spinel magnesium manganese oxide (Mg₀.₅Mn₂.₅O₄) nanocrystals , which exhibit notable electrochemical activities. sigmaaldrich.com

Mesoporous (ZnO)ₓ(MgO)₁₋ₓ nanoplates , which have applications in photocatalysis. sigmaaldrich.com

Hydrophobic antireflective MgF₂ films with enhanced durability. sigmaaldrich.com

Carbon nanoribbons with high surface area and stable reversible capacity, making them suitable as electrode materials. sigmaaldrich.com

Future research will likely explore its use in developing novel catalysts and functional materials with tailored properties. Its role in improving the performance of catalytic converters by enhancing the wash coat is an area of active development. lohmann-minerals.com

Interdisciplinary Research Opportunities and Challenges

The versatility of magnesium acetate tetrahydrate creates numerous opportunities for interdisciplinary research. Its applications span chemistry, materials science, environmental science, and pharmaceuticals. unilongindustry.com

Key areas for collaborative research include:

Green Chemistry: Developing more sustainable and efficient synthesis methods. insightresearchpro.com

Biomaterials: Investigating its role in biological processes and its potential in drug delivery and tissue engineering. drugbank.comnih.gov

Nanotechnology: Exploring its use in the controlled synthesis of nanomaterials with specific functionalities. sigmaaldrich.comsigmaaldrich.com

A significant challenge lies in bridging the gap between fundamental research and industrial application. While the potential for new applications is vast, translating laboratory findings into commercially viable products and processes will require concerted efforts from researchers across different fields.

常见问题

Q. What are the standard methods for synthesizing magnesium acetate tetrahydrate in a laboratory setting?

Magnesium acetate tetrahydrate is typically synthesized by reacting magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with acetic acid (CH₃COOH) under controlled conditions. The reaction proceeds as: Mg(OH)₂ + 2CH₃COOH → Mg(CH₃COO)₂·4H₂O + 2H₂O Key steps include stoichiometric mixing, refluxing at 60–80°C for 2–4 hours, and crystallization via slow evaporation. Purification involves recrystallization from aqueous solutions to achieve >99% purity, verified by gravimetric analysis or titration .

Q. How can researchers characterize the purity and hydration state of magnesium acetate tetrahydrate?

Critical characterization techniques include:

- Thermogravimetric Analysis (TGA): Quantifies hydration state by measuring mass loss at 80–150°C (tetrahydrate decomposition) and 350–400°C (anhydrous salt decomposition to MgO) .

- X-ray Diffraction (XRD): Confirms crystalline structure and phase purity by matching peaks to reference patterns (e.g., JCPDS 00-023-1215) .

- pH and Solubility Testing: Aqueous solutions should exhibit pH 7.5–8.5 and solubility >40 g/100 mL at 25°C .

Q. What role does magnesium acetate tetrahydrate play in biological buffer systems?

As a bioavailable magnesium source, it is used in molecular biology to stabilize enzymes (e.g., DNA polymerases) and maintain ionic strength. For example, in PCR buffers, a typical concentration is 1.5–2.0 mM Mg²⁺. Researchers must account for acetate’s weak buffering capacity and adjust pH with Tris or HEPES to avoid interference .

Q. How do pharmacopoeial standards ensure quality control for magnesium acetate tetrahydrate?

The European Pharmacopoeia (Ph. Eur.) specifies:

- Purity: >99.0% (via atomic absorption spectroscopy or ICP-OES).

- Loss on Drying: ≤14.5% (to confirm tetrahydrate stoichiometry).

- Heavy Metal Limits: <10 ppm (tested by colorimetric assays).

Certificates of Analysis (COA) and Safety Data Sheets (SDS) from suppliers like Sigma-Aldrich are essential for compliance .

Advanced Research Questions

Q. What mechanistic insights explain the thermal dehydration and glass formation of magnesium acetate tetrahydrate?

Thermal dehydration follows a zero-order kinetic model with an apparent activation energy (Eₐ) of 70–80 kJ/mol. At 80–150°C, the tetrahydrate releases water, forming an intermediate fluid phase that solidifies into anhydrous glass. Above 470°C, crystallization occurs via diffusion-controlled 3D nucleation (Eₐ ≈ 280 kJ/mol). In situ XRD and TGA-FTIR coupling are recommended to study phase transitions .

Q. How can magnesium acetate tetrahydrate optimize ion-conducting properties in nanocomposite electrolytes?

In solid polymer electrolytes (e.g., methyl cellulose blends), Mg²⁺ conductivity depends on salt concentration and polymer matrix interactions. For example, 30% Mg(CH₃COO)₂·4H₂O in methyl cellulose achieves ionic conductivity >10⁻⁴ S/cm at 25°C. Electrochemical impedance spectroscopy (EIS) and dielectric relaxation spectroscopy are used to evaluate ion transport .

Q. What structural analysis techniques resolve coordination geometry in magnesium acetate tetrahydrate?

- FTIR/Raman Spectroscopy: Identifies acetate ligand vibrations (e.g., asymmetric COO⁻ stretch at 1570 cm⁻¹) and Mg–O bonding modes.

- X-ray Absorption Spectroscopy (XAS): Determines Mg²⁺ coordination (octahedral in tetrahydrate vs. tetrahedral in anhydrous form).

- Single-Crystal XRD: Reveals hydrogen bonding networks between water molecules and acetate ions .

Q. How do researchers reconcile contradictory solubility data for magnesium acetate tetrahydrate?

Reported solubility varies due to hygroscopicity and temperature effects. A systematic approach involves:

Q. What advanced applications exploit magnesium acetate tetrahydrate as a precursor?

- Nanomaterials: Solid-state annealing at 800°C produces MgO nanoparticles (20–50 nm) for catalytic or optoelectronic applications. Prolonged annealing (>12 hours) reduces lattice defects .

- Metal-Organic Frameworks (MOFs): Acts as a magnesium source in bimetallic MOFs (e.g., UTSA-16) for CO₂ capture. Microwave-assisted synthesis (100°C, 30 min) enhances crystallinity and surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。